molecular formula C15H24N2O B6103999 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline

4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline

Cat. No. B6103999
M. Wt: 248.36 g/mol
InChI Key: LNBIUOJXVXIDOK-UHFFFAOYSA-N
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Description

4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline, also known as DMMDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMDA is a tertiary amine that belongs to the class of N,N-dimethylanilines. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and protein tyrosine phosphatase. In addition, this compound has been shown to interact with various receptors, including serotonin receptors and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound has also been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.

Advantages and Limitations for Lab Experiments

4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline possesses several advantages for lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. This compound has also been found to possess good stability and solubility properties, making it suitable for various experimental applications. However, this compound also possesses certain limitations for lab experiments. It is a highly reactive compound that can undergo chemical degradation under certain conditions. In addition, this compound can be toxic at high concentrations, and therefore, its use should be carefully monitored.

Future Directions

There are several future directions for the study of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline. One potential direction is to investigate the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases. Another potential direction is to investigate the mechanism of action of this compound and to identify its cellular targets. In addition, further studies are needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetic properties. Overall, this compound represents a promising compound for the development of novel therapeutic agents and for the advancement of scientific research.

Synthesis Methods

4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline can be synthesized by reacting 2,6-dimethylmorpholine with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The chemical structure of this compound is shown below:

Scientific Research Applications

4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.

properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-14-5-7-15(8-6-14)16(3)4/h5-8,12-13H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBIUOJXVXIDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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